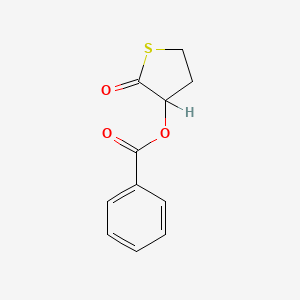

3-Benzoyloxydihydro-2(3H)-thiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Benzoyloxydihydro-2(3H)-thiophenone, also known as this compound, is a useful research compound. Its molecular formula is C11H10O3S and its molecular weight is 222.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Activities

3-Benzoyloxydihydro-2(3H)-thiophenone and its derivatives have been studied for their biological activities, particularly their antioxidant and anti-inflammatory properties. Research indicates that compounds containing thiophene rings exhibit potent biological activities, making them valuable in pharmacological applications.

Antioxidant Properties

Studies have shown that thiophene derivatives can inhibit free radical-induced lipid oxidation. For instance, certain tetrahydrobenzo[b]thiophene derivatives demonstrated antioxidant activity with inhibition rates ranging from 19% to 30% against lipid peroxidation . This property is crucial for developing drugs aimed at combating oxidative stress-related diseases.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of thiophene derivatives. Compounds derived from this compound have been evaluated for their ability to reduce inflammation markers in various biological assays, suggesting their utility in treating inflammatory diseases .

Material Science Applications

The unique properties of this compound make it a candidate for various applications in material science, particularly in the development of conductive materials and sensors.

Conductive Polymers

Thiophene derivatives are known for their electrical conductivity, which is essential in the fabrication of organic electronic devices. Research indicates that incorporating such compounds into polymer matrices can enhance their conductivity, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Dyes and Sensors

The vibrant colors associated with thiophene compounds allow their use as dyes in textiles and plastics. Furthermore, their ability to undergo redox reactions makes them suitable for use in sensors that detect environmental pollutants or biological markers .

Therapeutic Potential

The therapeutic potential of this compound is being explored through various studies focused on drug design and development.

Structure-Based Drug Design

Recent advancements in structure-based drug design have identified thiophene derivatives as promising candidates for developing new pharmaceuticals. The molecular docking studies suggest that these compounds can interact effectively with biological targets, such as receptors involved in metabolic pathways .

Antiplatelet Activity

Some studies have reported that thiophene derivatives exhibit antiplatelet activity superior to traditional medications like aspirin. This feature positions them as potential candidates for developing new antithrombotic therapies .

Case Studies

Several case studies illustrate the applications of this compound:

Propriétés

Numéro CAS |

52703-95-4 |

|---|---|

Formule moléculaire |

C11H10O3S |

Poids moléculaire |

222.26 g/mol |

Nom IUPAC |

(2-oxothiolan-3-yl) benzoate |

InChI |

InChI=1S/C11H10O3S/c12-10(8-4-2-1-3-5-8)14-9-6-7-15-11(9)13/h1-5,9H,6-7H2 |

Clé InChI |

RYEDLFCPTFNOGH-UHFFFAOYSA-N |

SMILES |

C1CSC(=O)C1OC(=O)C2=CC=CC=C2 |

SMILES canonique |

C1CSC(=O)C1OC(=O)C2=CC=CC=C2 |

Synonymes |

3-benzoyloxydihydro-2(3H)-thiophenone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.